![molecular formula C7H6ClN3O2 B2820270 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride CAS No. 2225141-86-4](/img/structure/B2820270.png)

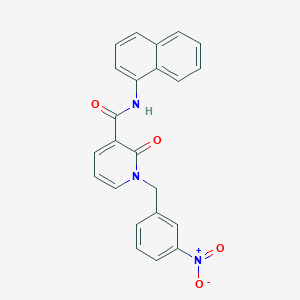

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include the compound you’re interested in, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

PPARα Activation

1H-pyrazolo[3,4-b]pyridine derivatives have been studied for their ability to activate PPARα, a type of protein that regulates the expression of genes . This could have potential applications in treating diseases related to gene expression.

Antiviral Applications

1H-Pyrazolo[3,4-b]pyridine-5 carboxylic acids have been evaluated for their antiviral properties against the vaccinia virus . This suggests that 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride could potentially have similar applications.

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has been identified as a potent inhibitor of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in various biological processes including energy metabolism, DNA repair, and cell survival .

Mode of Action

The compound interacts with the NAMPT enzyme, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to a decrease in the production of NAD+. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting NAMPT, the compound affects the NAD+ biosynthesis pathway . NAD+ is essential for various biochemical reactions, and its depletion can lead to cellular dysfunction. The downstream effects of NAD+ depletion include impaired energy metabolism and reduced cell survival, which can potentially lead to cell death.

Result of Action

The inhibition of NAMPT by 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride leads to a decrease in NAD+ levels, which can result in impaired cellular functions and potentially cell death . This makes the compound a potential candidate for the development of therapeutic agents, particularly in the field of oncology, where inducing cell death in cancer cells is a common treatment strategy.

properties

IUPAC Name |

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-2-8-6-5(4)3-9-10-6;/h1-3H,(H,11,12)(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZIVYZYBDYUAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C(=O)O)C=NN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2820189.png)

![4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2820191.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide](/img/structure/B2820203.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2820205.png)